molecular formula C12H17NO5 B8200442 Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate

Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate

Cat. No.: B8200442
M. Wt: 255.27 g/mol
InChI Key: GWZXBHHHEHZYNM-UHFFFAOYSA-N
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Description

Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate is a useful research compound. Its molecular formula is C12H17NO5 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-oxodihydro-1H,3H-spiro[pyrrolizine-2,2'-[1,3]dioxolane]-7a(5H)-carboxylate (CAS No. 2757083-42-2) is a complex organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H17NO5 and features a unique spirocyclic structure that combines a pyrrolizine moiety with a dioxolane ring. The compound's structure is critical as it influences its biological activity.

Key Properties

PropertyValue
Molecular Weight239.27 g/mol
Density0.929 g/mL at 25 °C
Boiling Point116-117 °C
Refractive Indexn20D 1.409

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For instance, a series of new 1,3-dioxolanes were synthesized and tested for their antibacterial and antifungal activities. The results indicated that many derivatives exhibited significant activity against various bacterial strains such as Staphylococcus aureus and Candida albicans .

Case Study: Antifungal Activity
A specific study evaluated the antifungal efficacy of newly synthesized dioxolane derivatives against Candida albicans. The compounds demonstrated excellent antifungal activity, with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for certain derivatives .

The biological activity of this compound is believed to stem from its ability to interact with microbial cell membranes or specific metabolic pathways. The presence of the spirocyclic structure may enhance its binding affinity to target sites within microbial cells.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structural integrity of the synthesized compound.

Comparative Biological Activity

A comparative analysis was conducted on various dioxolane derivatives to assess their antibacterial properties. The findings indicated that while some compounds showed potent activity against Gram-positive bacteria, others were more effective against Gram-negative strains . This variation underscores the importance of structural modifications in enhancing biological efficacy.

Table: Comparative Antibacterial Activity

Compound IDBacterial StrainMIC (µg/mL)
Compound 1S. aureus625
Compound 2E. faecalis1250
Compound 3P. aeruginosa500

Properties

IUPAC Name

ethyl 3-oxospiro[1,2,5,7-tetrahydropyrrolizine-6,2'-1,3-dioxolane]-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-2-16-10(15)11-4-3-9(14)13(11)8-12(7-11)17-5-6-18-12/h2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZXBHHHEHZYNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(=O)N1CC3(C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.